3-(2-Fluoro-5-methylphenoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
IDIDPAWEUZYNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2CCCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Fluoro 5 Methylphenoxy Piperidine and Analogues
Retrosynthetic Analysis of the 3-(2-Fluoro-5-methylphenoxy)piperidine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. amazonaws.com The core structure of this compound can be disconnected in two primary ways: disconnection of the ether linkage and disconnection of the piperidine (B6355638) ring itself.
C-O Ether Bond Disconnection: The most direct approach involves disconnecting the ether bond between the piperidine ring and the fluoro-aromatic group. This leads to two key synthons: a 3-substituted piperidine and a 2-fluoro-5-methylphenol (B1295812) derivative. This suggests a forward synthesis involving a nucleophilic substitution reaction, such as a Williamson ether synthesis or a metal-catalyzed cross-coupling (e.g., Ullmann condensation), between a protected 3-hydroxypiperidine (B146073) and an activated 2-fluoro-5-methylphenyl precursor.
Piperidine Ring Disconnection: A more fundamental approach involves the deconstruction of the piperidine ring. This strategy opens up numerous possibilities for ring formation, which are central to modern synthetic chemistry. The piperidine ring can be retrosynthetically cleaved to reveal acyclic precursors. For instance, the ring can be formed from a fluorinated pyridine (B92270) precursor via hydrogenation, or from a linear amino-aldehyde via intramolecular cyclization. These advanced strategies for constructing the core piperidine ring are detailed in the subsequent sections.
Contemporary Catalytic Approaches in Piperidine Ring Construction
The formation of the piperidine ring is a critical step in the synthesis of the target molecule. Modern organic synthesis offers several powerful catalytic methods for this purpose.
A highly effective and common strategy for synthesizing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available fluorinated pyridine precursors. nih.gov This method is particularly powerful for establishing stereochemistry, as it often proceeds with high diastereoselectivity.
The direct hydrogenation of fluoropyridines provides a robust route to the corresponding all-cis-(multi)fluorinated piperidines. nih.gov The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity while avoiding undesired side reactions like hydrodefluorination. Rhodium and Palladium catalysts are frequently employed. For example, a rhodium(I) complex combined with pinacol (B44631) borane (B79455) can achieve a dearomatization/hydrogenation process with high diastereoselectivity. nih.gov Similarly, heterogeneous palladium catalysts, such as Palladium(II) hydroxide (B78521) on carbon in the presence of an acid, have been shown to effectively reduce fluoropyridines. acs.orgnih.gov A key finding is that the hydrogenation often yields the cis-isomer, where the fluorine substituent adopts an axial orientation in the piperidine ring's chair conformation, a preference potentially driven by favorable dipole interactions. scientificupdate.com
| Catalyst System | Precursor | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ / H-Bpin, then H₂ | Substituted Fluoropyridines | One-pot dearomatization-hydrogenation (DAH) process. | Highly diastereoselective for all-cis products. | nih.gov |
| Pd(OH)₂/C with HCl | 3-Fluoropyridine | Robust, simple method using a common heterogeneous catalyst. | Good yields and high diastereoselectivity for cis-product. | acs.orgnih.gov |
| Rh-CAAC Complex | 3-Fluoropyridine | Second-generation catalyst with optimal performance for DAH. | High chemo- and diastereoselectivity. | scientificupdate.com |
Intramolecular cyclization involves forming the piperidine ring from a single acyclic molecule containing all the necessary atoms. nih.gov This approach offers excellent control over the substitution pattern of the final product. Several strategies exist:
Reductive Amination: A linear precursor containing an aldehyde or ketone at one end and an amino group at the other can undergo intramolecular cyclization via imine formation, followed by reduction to yield the piperidine ring. This method is a cornerstone of heterocyclic synthesis.
Radical Cyclization: Radical-mediated reactions can be used to form the C-C or C-N bonds of the piperidine ring. For instance, a radical generated on a side chain can attack an appropriately positioned double bond or other radical acceptor to initiate ring closure. nih.gov
Alkene Amination: The cyclization of non-activated alkenes can be achieved using transition metal catalysts. For example, a gold(I)-catalyzed oxidative amination can difunctionalize a double bond while simultaneously forming the N-heterocycle. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. taylorfrancis.com MCRs offer a rapid route to complex, highly functionalized piperidines from simple precursors. researchgate.netacs.org A typical example is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed to afford substituted piperidines in good yields under mild conditions. researchgate.net These one-pot syntheses are advantageous due to their operational simplicity, reduced waste generation, and ability to quickly build molecular diversity. taylorfrancis.comtandfonline.com
Stereoselective and Diastereoselective Synthesis of Fluoro-Piperidine Derivatives
Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical for modulating biological activity. The synthesis of specific stereoisomers of fluoro-piperidine derivatives can be achieved through several advanced methods.
As previously discussed, the catalytic hydrogenation of fluoropyridine precursors is a powerful tool for diastereoselective synthesis, typically affording cis-piperidines with high fidelity. nih.govnih.gov Beyond substrate-controlled hydrogenation, other asymmetric strategies are employed:
Chiral Auxiliaries: An enantioenriched piperidine can be synthesized by attaching a chiral auxiliary to a pyridine precursor. Hydrogenation then proceeds in a diastereoselective fashion, controlled by the auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched fluorinated piperidine. acs.orgnih.gov
Asymmetric Catalysis: The use of chiral metal catalysts can directly induce enantioselectivity during the ring-forming reaction. For instance, asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor can be used to generate the desired stereoisomer. scientificupdate.com
Enzymatic Reactions: Biocatalysis offers a highly selective method for accessing chiral molecules. Dynamic asymmetric transamination of a fluoroketone using a transaminase enzyme can produce a syn-fluoro-aminopiperidine intermediate with high diastereomeric and enantiomeric excess. scientificupdate.com
| Method | Principle | Typical Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Substrate-controlled reduction of fluoropyridine. | High cis-diastereoselectivity. | nih.gov |
| Chiral Auxiliary | Diastereoselective hydrogenation of an auxiliary-bound pyridine. | Enantioenriched piperidines after auxiliary removal. | nih.gov |
| Enzymatic Transamination | Dynamic kinetic resolution of a fluoroketone precursor. | High diastereo- and enantioselectivity (e.g., >95% ee). | scientificupdate.com |
| Lewis Acid-Mediated Substitution | Nucleophilic attack on a chiral N-acyliminium ion intermediate. | Moderate to good diastereoselectivity depending on substrates and Lewis acid. | clockss.org |
Derivatization Strategies for Phenoxy-Piperidine Scaffolds from Precursors
Once the substituted piperidine core is constructed, the final step is the attachment of the 2-fluoro-5-methylphenoxy group. This is typically achieved through the formation of an ether linkage, as suggested by the retrosynthetic analysis. The two most common strategies are:
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, a protected 3-hydroxypiperidine would be deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide (e.g., fluorine or chlorine) from an activated 2-fluoro-5-methyl-halobenzene via a nucleophilic aromatic substitution (SNAr) mechanism.
Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, provide milder and more versatile alternatives. These reactions typically use a copper or palladium catalyst to couple an alcohol (e.g., protected 3-hydroxypiperidine) with an aryl halide (e.g., 1,2-difluoro-4-methylbenzene) or, conversely, an aryl alcohol (2-fluoro-5-methylphenol) with a 3-halopiperidine derivative. These methods often exhibit greater functional group tolerance and can proceed under less harsh conditions than the classical Williamson synthesis.
The choice of strategy depends on the availability of precursors, functional group compatibility, and the desired scale of the reaction.
Molecular Interactions and Target Engagement Mechanisms of 3 2 Fluoro 5 Methylphenoxy Piperidine Derivatives
Ligand-Receptor Binding Kinetics and Thermodynamics via In Vitro Assays
The interaction between a ligand and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters. These include the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), which is the ratio of k_off_ to k_on_. The thermodynamic profile of this interaction is described by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.orgnih.govnih.govblopig.com
For piperidine-based ligands, these parameters are crucial in determining their potency and duration of action. For instance, a study on spirobenzo-oxazinepiperidinone derivatives as inhibitors of the human equilibrative nucleoside transporter 1 (hENT1) highlighted the importance of target binding kinetics in addition to affinity. nih.gov In this study, derivatives with similar affinities exhibited different kinetic profiles. For example, an isopropyl-substituted derivative showed fast association and dissociation kinetics, while a cyclopentyl-substituted analogue had slower rates for both. nih.gov This suggests that even minor structural modifications can significantly impact the kinetic profile of a ligand.
While specific kinetic and thermodynamic data for 3-(2-Fluoro-5-methylphenoxy)piperidine are not available, studies on analogous compounds, such as 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, have determined binding affinities to proteins like bovine serum albumin, with a reported K_d_ value of 49.20 µM. uj.edu.pl Such studies provide a framework for understanding how phenoxypiperidine derivatives interact with biological macromolecules. The thermodynamic signature, comprising enthalpic and entropic contributions, offers insights into the forces driving the binding event, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. rsc.orgnih.gov
Enzyme Modulation and Inhibition Mechanisms (e.g., studies on COX or PI3Kα for analogous compounds)
Piperidine (B6355638) derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and phosphoinositide 3-kinases (PI3K). These enzymes are critical targets in the development of treatments for inflammation and cancer, respectively.
Studies on 1,3-dihydro-2H-indolin-2-one derivatives, which can incorporate a piperidine moiety as a catalyst in their synthesis, have shown inhibitory activity against COX-2. nih.gov For example, certain derivatives displayed IC50 values in the low micromolar range, indicating potent inhibition. Specifically, compounds 4e, 9h, and 9i had IC50 values of 3.34 ± 0.48 µM, 2.35 ± 0.31 µM, and 2.87 ± 0.25 µM, respectively. nih.gov Similarly, isoxazole (B147169) derivatives containing piperidine substituents have been evaluated as COX inhibitors, with some compounds showing selectivity for COX-2. nih.gov
With respect to PI3Kα, various heterocyclic compounds incorporating piperidine or piperazine (B1678402) rings have been explored as inhibitors. For instance, novel furo[2,3-d]pyrimidine (B11772683) derivatives with a piperazinyl linker showed moderate PI3Kα inhibition. nih.govrsc.org In another study, 2-difluoromethylbenzimidazole derivatives were designed as PI3Kα inhibitors, with some compounds exhibiting potent activity with IC50 values in the nanomolar range (e.g., compound 86 with an IC50 of 22.8 nM). nih.gov These findings suggest that the this compound scaffold could potentially be adapted to target such enzymes.
Allosteric Regulation and Orthosteric Site Interaction Modalities
Ligands can interact with their target receptors at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand, and competitive inhibitors often target this site. nih.govquora.comnih.govfrontiersin.orgresearchgate.net In contrast, allosteric sites are topographically distinct from the orthosteric site, and ligands that bind here can modulate the receptor's function without directly competing with the endogenous ligand. nih.govquora.comnih.govfrontiersin.orgresearchgate.net
Piperidine derivatives have been identified as allosteric modulators for various receptors. This mode of action offers several advantages, including the potential for greater selectivity and a more nuanced modulation of receptor activity. nih.govfrontiersin.org The distinction between orthosteric and allosteric binding is crucial as it dictates the pharmacological profile of a compound. While direct evidence for the binding modality of this compound is not available, the prevalence of allosteric modulation among piperidine-containing compounds suggests this as a plausible mechanism of action.
Structure-Activity Relationship (SAR) Elucidation at the Molecular Level
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's pharmacological effects.
Impact of Fluoro- and Methylphenoxy Substituents on Molecular Recognition
The presence and position of substituents on the phenoxy ring of phenoxypiperidine derivatives play a critical role in their interaction with biological targets. The fluorine atom, in particular, can significantly influence a molecule's properties due to its high electronegativity and ability to form strong hydrogen bonds. nih.gov Fluorine substitution can also enhance metabolic stability and alter the compound's electronic properties. nih.gov
The methyl group, being a small, lipophilic substituent, can also impact binding affinity and selectivity by interacting with hydrophobic pockets within the receptor's binding site. The relative positions of the fluoro and methyl groups on the phenoxy ring (in this case, 2-fluoro and 5-methyl) create a specific electronic and steric profile that will be critical for molecular recognition by a target receptor. Studies on fluorinated piperidines have shown that these substitutions can have a profound effect on their biological activity. mdpi.com
Piperidine Ring Modifications and Their Influence on Binding Efficacy
The piperidine ring is a common scaffold in many pharmaceuticals and its conformation and substitution patterns are key determinants of biological activity. mdpi.comajchem-a.com Modifications to the piperidine ring, such as the introduction of substituents or changes in its stereochemistry, can significantly alter binding efficacy.
For example, in a series of 3-phenoxypropyl piperidine analogues, substitution on the piperidine nitrogen was explored to optimize activity at the ORL1 (NOP) receptor. researchgate.net Similarly, SAR studies of alkyl/phenylalkyl piperidine analogues as µ opioid receptor agonists demonstrated that the linker between the piperidine ring and a phenyl ring, as well as the substituent pattern on the phenyl ring, played a pivotal role in binding affinity and selectivity. nih.gov These studies underscore the importance of the piperidine core in orienting the key pharmacophoric elements for optimal receptor interaction.
Pharmacophore Elucidation from Comprehensive Structural Activity Data
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific receptor and to elicit a biological response. researchgate.netmdpi.comunina.itslideshare.netnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional geometry.
For phenoxypiperidine derivatives, a general pharmacophore model would likely include:
A hydrophobic feature corresponding to the phenoxy ring.
Hydrogen bond acceptor/donor capabilities from the piperidine nitrogen and the ether oxygen.
Specific steric volumes defined by the substituents on the phenoxy ring.
While a specific pharmacophore model for this compound has not been published, models for related compounds, such as 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, have been developed using techniques like Comparative Molecular Field Analysis (CoMFA) to guide the design of new agonists. nih.gov Such models are invaluable tools in drug discovery for the virtual screening of compound libraries and the rational design of new, more potent, and selective ligands.
Computational Chemistry and Cheminformatics for 3 2 Fluoro 5 Methylphenoxy Piperidine Research
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 3-(2-fluoro-5-methylphenoxy)piperidine. These methods are used to determine the molecule's three-dimensional structure, electron distribution, and conformational preferences.
Research on related fluorinated piperidines has demonstrated that the interplay of electrostatic interactions, hyperconjugation, and steric factors governs their conformational behavior. d-nb.info DFT computations, often using functionals like M06-2X with a polarizable continuum model (PCM) to simulate solvent effects, can predict the free enthalpy differences (ΔG) between different conformers, such as those where the fluorine atom is in an axial or equatorial position. d-nb.infonih.gov For 3-substituted piperidines, these calculations can reveal preferences for specific chair conformations, which is critical for how the molecule fits into a protein's binding site. nih.govresearchgate.net
Key electronic properties that can be calculated for this compound include:
Molecular Electrostatic Potential (MEP): This analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to characterize the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, charge transfer, and the nature of chemical bonds.
Table 1: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data that would be generated from DFT calculations for illustrative purposes.
| Property | Predicted Value (Illustrative) | Significance |
| Conformer Energy Difference (ΔG) | -1.5 kcal/mol (Equatorial favored) | Predicts the most stable 3D shape of the molecule in solution. |
| Dipole Moment | 3.5 D | Influences solubility and interactions with polar protein residues. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and kinetic stability. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be essential to identify potential biological targets and understand the specific interactions that stabilize the ligand-protein complex.
The process involves placing the 3D structure of the compound into the active site of a protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net Analysis of the resulting docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues. nih.gov Studies on other piperidine-based compounds have successfully used docking to elucidate binding modes with targets like the dopamine (B1211576) transporter (DAT) and the CCR5 receptor. nih.govnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine Transporter (DAT) | -8.5 | ASP79, SER149 | Hydrogen Bond |
| PHE155, TYR156 | Hydrophobic/π-π Stacking | ||
| PHE326 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Sampling and Binding Event Characterization
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations are used to validate the stability of the docked pose and characterize the binding event in a more realistic, solvated environment. nih.gov
By simulating the movements of every atom in the system, MD can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains stable throughout the simulation. nih.gov
Conformational Changes: MD allows for the sampling of different conformations of both the ligand and the protein, providing a more complete picture of the binding landscape.
Key Residue Fluctuations: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein are flexible and which are crucial for maintaining contact with the ligand. nih.gov
For this compound, a multi-nanosecond MD simulation of its complex with a target protein would confirm whether the key interactions predicted by docking are maintained, thus providing stronger evidence of its binding mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a library of analogs with variations in their structure.
The process involves:
Data Set Generation: A training set of molecules with known biological activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Building: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model linking the descriptors to activity. nih.govnih.gov
The resulting 3D-QSAR models produce contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov This provides a rational basis for the predictive design of new, more potent analogs of this compound.
In Silico Pharmacokinetic and Drug Metabolism Prediction at the Theoretical Level
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. researchgate.netnih.gov For this compound, these theoretical predictions can assess its drug-likeness and identify potential liabilities.
Key pharmacokinetic parameters that can be predicted include:
Permeability and Absorption: Models can predict human intestinal absorption and permeability across the Caco-2 cell line, indicating potential for oral bioavailability. nih.gov The ability to cross the blood-brain barrier can also be estimated. researchgate.net
Metabolic Stability: Predictions can identify whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). nih.gov This is crucial for anticipating drug-drug interactions and metabolic clearance pathways. Studies on other piperidine (B6355638) derivatives have shown that structural modifications can significantly improve metabolic stability. nih.govnih.gov
Drug-Likeness: Predictions based on rules like Lipinski's Rule of Five help to evaluate if the compound has physicochemical properties consistent with known oral drugs.
Table 3: Illustrative In Silico ADME Predictions for this compound This table presents hypothetical data generated from ADME prediction software.
| ADME Property | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |
| Caco-2 Permeability | High | Suggests good membrane permeability. |
| Blood-Brain Barrier Permeation | Yes | Compound may penetrate the central nervous system. |
| CYP2D6 Inhibitor | No | Low risk of inhibiting a major metabolic pathway. |
| Metabolic Stability (t½) | Moderate | Predicted to have a reasonable half-life in liver microsomes. |
| Lipinski's Rule of Five | 0 Violations | Good physicochemical properties for an oral drug candidate. |
Advanced Chemical Biology Applications and Future Research Directions
Development as Molecular Probes for Investigating Biological Pathways
The unique characteristics of the fluorine atom in 3-(2-Fluoro-5-methylphenoxy)piperidine make it an attractive candidate for development as a molecular probe. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½, is 100% naturally abundant, and exhibits a high gyromagnetic ratio, rendering it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. Crucially, the near-complete absence of fluorine in biological systems means that ¹⁹F NMR signals from a fluorinated probe are free from endogenous background noise.
The chemical shift of the fluorine atom in this compound would be exquisitely sensitive to its local microenvironment. Upon binding to a biological target, such as a protein or enzyme, changes in the conformation and electronic environment can induce a discernible shift in the ¹⁹F NMR signal. This allows for the detailed investigation of:
Binding Affinity: Quantifying the strength of the interaction between the probe and its target.
Ligand-Target Interactions: Elucidating the specific contacts and conformational changes that occur upon binding.
Competitive Binding Assays: Screening for other non-fluorinated compounds that bind to the same target by observing the displacement of the fluorinated probe.
Therefore, derivatives of this compound could be synthesized and utilized as powerful tools to probe biological pathways, validate drug targets, and study molecular recognition events in a non-invasive manner.
Integration into High-Throughput Screening Libraries for Novel Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the testing of vast collections of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov The quality and diversity of the screening library are paramount to the success of an HTS campaign.
Compounds featuring piperidine (B6355638) scaffolds are considered "privileged structures" because they are frequently found in approved drugs and natural products, often binding to a wide range of biological targets. researchgate.net The inclusion of this compound and its analogues in HTS libraries offers several advantages:
Structural Complexity: Unlike flat aromatic compounds that dominate many screening collections, the non-planar, three-dimensional shape of the piperidine ring allows for more intricate and specific interactions with the complex surfaces of protein targets.
Physicochemical Modulation: The fluorine atom significantly influences properties such as lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. eurekalert.org This allows for fine-tuning of the molecule's drug-like properties, increasing the likelihood of identifying hits with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Integrating such fluorinated heterocycles into HTS libraries enhances the probability of identifying high-quality lead compounds for a wide array of diseases. dovepress.com
Methodological Advancements in Fluorinated Heterocycle Chemistry Inspired by the Compound's Structure
The synthesis of specifically substituted fluorinated piperidines like this compound has historically been challenging. nih.gov However, the high value of these scaffolds in pharmaceuticals has driven significant innovation in synthetic organic chemistry. eurekalert.org Traditional methods often required lengthy, multi-step syntheses using pre-functionalized precursors. nih.gov
Recent years have seen breakthrough advancements that dramatically simplify access to these molecules. A key strategy involves the dearomatization-hydrogenation of readily available fluoropyridine precursors. nih.gov This approach, pioneered by researchers such as Frank Glorius, allows for the direct synthesis of highly substituted, all-cis-(multi)fluorinated piperidines in a single, highly diastereoselective step. eurekalert.orgnih.gov
Key features of these modern synthetic methodologies include:
Catalyst-Controlled Synthesis: The use of specialized rhodium and palladium catalysts enables the challenging reduction of stable aromatic pyridines to saturated piperidines. nih.gov
High Diastereoselectivity: These methods often produce a single stereoisomer with high fidelity, which is crucial as the 3D arrangement of atoms dictates biological activity. nih.gov
Broad Substrate Scope: The robustness of these catalytic systems tolerates a wide variety of functional groups on the pyridine (B92270) ring, allowing for the synthesis of a diverse array of fluorinated piperidine derivatives. acs.org
These methodological advancements have transformed the production of fluorinated heterocycles, making complex structures like this compound and its derivatives more accessible for research and development. acs.orgresearchgate.net
| Synthetic Method | Catalyst System | Key Advantage | Reference |
| Dearomatization-Hydrogenation | Rhodium(I) complex with pinacol (B44631) borane (B79455) | Access to all-cis-(multi)fluorinated piperidines from fluoropyridines. | nih.govnih.gov |
| Heterogeneous Hydrogenation | Palladium on carbon (Pd/C) | Robust, simple, and tolerant of air and moisture; selective for the pyridine ring. | acs.org |
| Asymmetric Hydrogenation | Iridium(I) complex with P,N-ligand | Enantioselective synthesis of chiral piperidines from pyridinium (B92312) salts. | nih.gov |
Emerging Opportunities in Target-Oriented Synthesis and Diversification
Target-oriented synthesis aims to create a specific molecule, while diversification strategies seek to create a library of related analogues from a common intermediate to explore structure-activity relationships (SAR). The structure of this compound is well-suited for both approaches.
A convergent synthesis could involve the coupling of a pre-functionalized piperidine derivative with 2-fluoro-5-methylphenol (B1295812). The true power, however, lies in diversification. Starting from a common piperidine core, a multitude of analogues can be generated:
Aromatic Ring Diversification: A library of different substituted phenols can be coupled to the piperidine core to explore how changes to the aromatic portion (e.g., altering the position of the fluorine and methyl groups, or introducing new substituents) affect biological activity.
Stereochemical Diversity: Advanced synthetic strategies can be employed to generate different stereoisomers of the 3-phenoxy piperidine linkage, as the spatial orientation is often critical for potency and selectivity. nih.gov
This modular approach, often referred to as Diversity-Oriented Synthesis (DOS), allows chemists to rapidly and efficiently generate a collection of related compounds. nih.govresearchgate.net This enables a systematic exploration of the chemical space around the initial scaffold, accelerating the optimization of a "hit" compound into a potent and selective "lead" candidate for drug development. The ability to efficiently diversify scaffolds like this compound is essential for modern medicinal chemistry programs. digitellinc.com
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for synthesizing 3-(2-Fluoro-5-methylphenoxy)piperidine?
- Methodological Answer :
- Solvent Selection : Use dichloromethane (DCM) for reactions requiring mild polarity and low nucleophilicity, as demonstrated in piperidine derivative syntheses .
- Temperature Control : Maintain ambient temperatures (20–25°C) during coupling reactions to minimize side products, as observed in analogous piperidine syntheses .
- Purification : Employ column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) to isolate the compound, ensuring >95% purity .
- Yield Improvement : Pre-activate intermediates (e.g., using HATU or EDC) for amide bond formation, which increased yields by 15–20% in related studies .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental C/H/N/F percentages (e.g., deviations <0.3% validate purity) .
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C2 and C5 positions) .
- Mass Spectrometry : High-resolution ESI-MS (HRMS) ensures accurate molecular ion detection (e.g., [M+H] with <2 ppm error) .
- X-ray Crystallography : Resolve crystal structures for unambiguous stereochemical assignments, as done for fluorophenyl-piperidine analogs .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can QSAR models guide structural modifications of this compound to enhance biological activity?
- Methodological Answer :
- Dataset Curation : Compile IC or pIC values from 40+ analogs (e.g., SERT inhibitors) to establish activity trends .
- Descriptor Calculation : Use Molinspiration or Dragon software to compute logP, polar surface area, and topological indices .
- Model Validation : Apply leave-one-out cross-validation (Q >0.5) and external test sets (R >0.6) to ensure robustness .
- Design Rules : Prioritize substituents at the 5-methyl position (e.g., -CF) to improve membrane permeability and target binding .
Q. How can researchers resolve contradictions in spectral data for novel this compound derivatives?
- Methodological Answer :
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational exchange (e.g., piperidine ring puckering) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict -NMR shifts (MAE <2 ppm) .
- 2D Correlation Spectroscopy : Use HSQC and HMBC to assign ambiguous proton-carbon couplings in crowded spectral regions .
Q. What methodologies predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- ADMET Predictor™ : Simulate absorption (e.g., Caco-2 permeability >8×10 cm/s) and hepatic clearance (CYP450 liabilities) .
- MedChem Designer™ : Optimize logD (1–3) and PSA (<90 Å) to balance blood-brain barrier penetration and solubility .
- In Vitro Assays : Validate predictions with microsomal stability tests (e.g., t >30 min in human liver microsomes) .
Q. How can researchers mitigate the environmental impact of this compound during disposal?
- Methodological Answer :
- Waste Treatment : Incinerate at >1000°C with alkali scrubbers to neutralize fluorine-derived HF emissions .
- Biodegradation Screening : Use OECD 301D tests to assess microbial degradation potential (e.g., <10% in 28 days requires advanced oxidation) .
- Regulatory Compliance : Adhere to TSCA (US) and REACH (EU) reporting thresholds for fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
